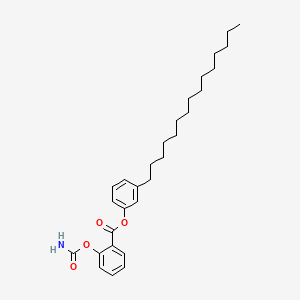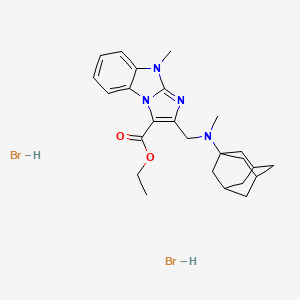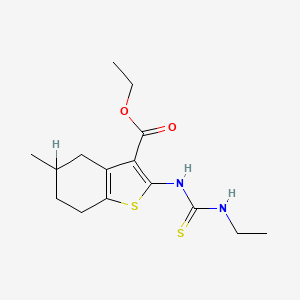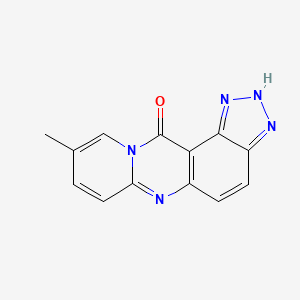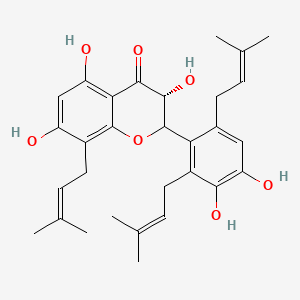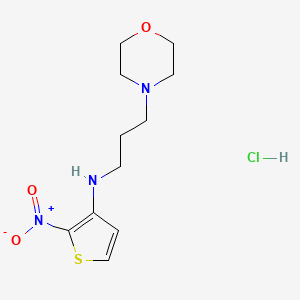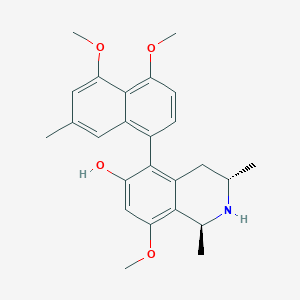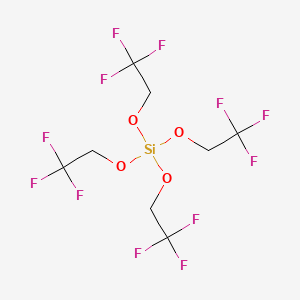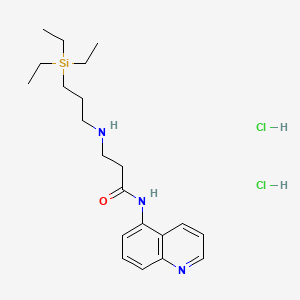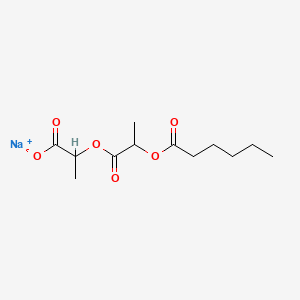
Pyridinium, methyl-1-(phenylmethyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, methyl-1-(phenylmethyl)-, chloride is a quaternary ammonium salt with a pyridinium core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its cationic nature, which makes it a valuable component in many chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, methyl-1-(phenylmethyl)-, chloride typically involves the quaternization of pyridine with benzyl chloride in the presence of a methylating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as acetonitrile or ethanol. The reaction can be represented as follows:
Pyridine+Benzyl chloride+Methylating agent→Pyridinium, methyl-1-(phenylmethyl)-, chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, methyl-1-(phenylmethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted pyridinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include pyridinium N-oxide derivatives, reduced pyridine compounds, and various substituted pyridinium salts, depending on the specific reagents and conditions used.
Scientific Research Applications
Pyridinium, methyl-1-(phenylmethyl)-, chloride has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound exhibits antimicrobial properties and is used in the development of disinfectants and antiseptics.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and fabric softeners.
Mechanism of Action
The mechanism of action of pyridinium, methyl-1-(phenylmethyl)-, chloride involves its interaction with cellular membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. In biological systems, it can inhibit the activity of enzymes by interacting with their active sites, thereby affecting various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, ethyl-1-(phenylmethyl)-, chloride
- Pyridinium, propyl-1-(phenylmethyl)-, chloride
- Pyridinium, butyl-1-(phenylmethyl)-, chloride
Uniqueness
Pyridinium, methyl-1-(phenylmethyl)-, chloride is unique due to its specific methyl and benzyl substituents, which confer distinct chemical and physical properties. These properties make it particularly effective as a phase transfer catalyst and antimicrobial agent compared to its analogs with different alkyl chain lengths.
Properties
CAS No. |
68909-18-2 |
|---|---|
Molecular Formula |
C13H16ClN |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
1-benzyl-1-methyl-2H-pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H16N.ClH/c1-14(10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-10H,11-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
NBNVYJFZJWMHPR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


